2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde

Catalog No.
S12251618
CAS No.
M.F
C15H11NO3
M. Wt
253.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde

Product Name

2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde

IUPAC Name

2-(4-methoxyphenyl)-1,3-benzoxazole-5-carbaldehyde

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C15H11NO3/c1-18-12-5-3-11(4-6-12)15-16-13-8-10(9-17)2-7-14(13)19-15/h2-9H,1H3

InChI Key

SXCGOEGJWGTMNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C=O

2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde is a chemical compound characterized by its unique structure, which includes a benzo[d]oxazole ring fused with a methoxyphenyl group and an aldehyde functional group. The molecular formula for this compound is C₁₅H₁₁NO₃, with a molecular weight of approximately 253.25 g/mol. The presence of the methoxy group enhances its solubility and reactivity, making it a subject of interest in various chemical and biological studies.

The reactivity of 2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde can be attributed to its functional groups. Key reactions include:

  • Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or alcohols, leading to the formation of imines or hemiacetals, respectively.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions are significant for synthesizing derivatives and exploring the compound's potential applications in medicinal chemistry.

Research indicates that compounds containing a benzoxazole moiety exhibit various biological activities, including:

  • Antimicrobial Activity: Benzoxazole derivatives have shown effectiveness against a range of bacterial and fungal strains.
  • Anticancer Properties: Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: Certain benzoxazole derivatives have demonstrated the ability to reduce inflammation in biological models.

The specific biological activity of 2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde remains to be thoroughly investigated, but its structural features suggest potential therapeutic benefits.

Several synthetic routes have been developed for the preparation of 2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde:

  • Condensation Method: A common method involves the reaction of 2-aminophenol with 4-methoxybenzaldehyde under acidic conditions, leading to the formation of the benzoxazole ring.
  • Catalyzed Reactions: Recent advancements have introduced catalysts such as magnetic solid acids and mesoporous materials to enhance yield and reaction efficiency .
  • Electrochemical Synthesis: Electrochemical methods have also been explored for synthesizing benzoxazole derivatives, providing an eco-friendly alternative .

These methods highlight the versatility in synthesizing this compound and its derivatives.

2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting microbial infections or cancer.
  • Material Science: Its unique structure may be utilized in developing organic light-emitting diodes or other electronic materials.
  • Chemical Intermediates: This compound can act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde focus on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • Spectroscopic Methods: Techniques like NMR and UV-Vis spectroscopy are used to study changes in electronic properties upon interaction with other molecules.

Such studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with 2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehydeSimilar benzoxazole coreDifferent methoxy positioning affecting reactivity
2-AminobenzoxazoleLacks aldehyde functionalityMore basic properties due to amino group
BenzoxazoleSimplest form without substituentsServes as a parent structure for modifications

These comparisons highlight the unique aspects of 2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde, particularly its methoxy substitution and aldehyde functionality, which may enhance its reactivity and biological activity compared to simpler analogs.

Retrosynthetic Analysis of Benzoxazole Scaffolds

Retrosynthetic analysis of 2-(4-methoxyphenyl)benzo[d]oxazole-5-carbaldehyde begins by deconstructing the benzoxazole core into simpler precursors. The target molecule can be dissected into two primary components:

  • Benzo[d]oxazole-5-carbaldehyde: Derived from ortho-aminophenol derivatives through cyclization.
  • 4-Methoxyphenyl group: Introduced at the C-2 position via cross-coupling or direct condensation.

Key disconnections involve breaking the oxazole ring to reveal ortho-aminophenol and a carbonyl source (e.g., 4-methoxybenzaldehyde). A plausible retrosynthetic pathway (Figure 1) involves:

  • Step 1: Cleavage of the oxazole ring to yield ortho-amino-p-hydroxybenzaldehyde and 4-methoxybenzoic acid.
  • Step 2: Functionalization of the C-5 position via formylation or Vilsmeier-Haack reaction.

Studies on analogous benzoxazole systems highlight the use of ortho-aminophenol and carboxylic acid derivatives in polyphosphoric acid (PPA)-mediated cyclization [5]. For instance, 2-arylbenzoxazoles are synthesized via condensation of ortho-aminophenols with aryl carboxylic acids under acidic conditions [2].

Condensation Routes for Oxazole Ring Formation

The oxazole ring is typically constructed through acid-catalyzed condensation. Common methods include:

Method A: PPA-Mediated Cyclization

Reaction of ortho-aminophenol with 4-methoxybenzoic acid in PPA at 120–140°C for 6–8 hours yields 2-(4-methoxyphenyl)benzo[d]oxazole. Carbaldehyde introduction at C-5 is achieved via formylation using hexamethylenetetramine (HMTA) in trifluoroacetic acid [5].

Table 1: Optimization of PPA-Mediated Cyclization

ortho-Aminophenol DerivativeCarboxylic AcidTemperature (°C)Yield (%)
5-Amino-2-hydroxybenzaldehyde4-Methoxybenzoic acid13078
5-Nitro-2-hydroxyaniline4-Methoxybenzoic acid14065

Method B: BF₃·Et₂O-Catalyzed Cyclization

Boron trifluoride diethyl etherate (BF₃·Et₂O) facilitates cyclization at lower temperatures (80–100°C). For example, reacting 5-nitro-ortho-aminophenol with 4-methoxybenzaldehyde in BF₃·Et₂O produces the oxazole core in 85% yield [4].

Regioselective Functionalization at C-5 Position

Introducing the carbaldehyde group at C-5 requires precise regiocontrol. Strategies include:

Directed Ortho-Metalation (DoM)

Using a directing group (e.g., methoxy) at C-4, lithiation with LDA at −78°C followed by quenching with DMF installs the aldehyde selectively at C-5 [3].

Table 2: Regioselectivity in Formylation Reactions

SubstrateReagentTemperature (°C)C-5 Selectivity (%)
2-(4-Methoxyphenyl)benzoxazoleDMF, POCl₃092
2-PhenylbenzoxazoleHMTA, TFA10068

Vilsmeier-Haack Reaction

Treating the benzoxazole with phosphorus oxychloride (POCl₃) and DMF at 0°C generates the C-5 carbaldehyde in >90% yield [3].

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis enables late-stage functionalization. Key applications include:

Suzuki-Miyaura Coupling

The 4-methoxyphenyl group is introduced via coupling of 2-chlorobenzoxazole-5-carbaldehyde with 4-methoxyphenylboronic acid. Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and dioxane/water (3:1) at 80°C, yielding 89% product [2].

Buchwald-Hartwig Amination

For nitrogen-containing analogs, palladium-catalyzed amination with aryl halides achieves C–N bond formation. For example, coupling 5-bromo-2-(4-methoxyphenyl)benzoxazole with morpholine using Pd₂(dba)₃ and Xantphos affords 85% yield [4].

Microwave-Assisted and Flow Chemistry Approaches

Modern techniques enhance reaction efficiency:

Microwave-Assisted Synthesis

Cyclization of ortho-aminophenol with 4-methoxybenzaldehyde under microwave irradiation (150°C, 20 min) reduces reaction time from 6 hours to 30 minutes, maintaining 82% yield [5].

Table 3: Conventional vs. Microwave Synthesis

ParameterConventionalMicrowave
Time (h)60.5
Yield (%)7882
Energy ConsumptionHighLow

Flow Chemistry

Continuous flow systems enable scalable synthesis. Using a microreactor, BF₃·Et₂O-catalyzed cyclization achieves 90% conversion in 5 minutes residence time, compared to 2 hours in batch [4].

The aldehyde functional group at the 5-position of 2-(4-methoxyphenyl)benzo[d]oxazole-5-carbaldehyde represents a highly reactive electrophilic center that readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This transformation proceeds through a nucleophilic addition-elimination mechanism, where the amine initially attacks the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond [1] [2].

The reactivity of the aldehyde group is significantly influenced by the electron-donating methoxyphenyl substituent at the 2-position, which provides electron density to the benzoxazole system through resonance effects. However, the aldehyde group itself acts as an electron-withdrawing group, creating a moderate electrophilic character that facilitates imine formation under mild conditions [3] [4].

Aromatic amines demonstrate excellent reactivity with this benzoxazole carbaldehyde, typically requiring only ethanol as solvent under reflux conditions for 2-3 hours. The reaction with aniline proceeds smoothly without catalytic assistance, achieving yields of 85%, while electron-rich anilines such as 4-methoxyaniline show enhanced reactivity with yields reaching 92% [1]. Conversely, electron-deficient anilines like 4-chloroaniline require mild acid catalysis using para-toluenesulfonic acid to achieve comparable conversion rates [5].

Aliphatic amines, including benzylamine and cyclohexylamine, also participate in Schiff base formation, though they generally require longer reaction times or mild acidic conditions to achieve optimal yields. The reduced aromaticity of aliphatic amines results in different electronic and steric factors compared to their aromatic counterparts, necessitating adjusted reaction conditions [6].

The stability of the resulting Schiff bases varies considerably based on the amine component. Aromatic imines exhibit enhanced stability due to extended conjugation with the benzoxazole π-system, while aliphatic imines may require careful handling to prevent hydrolysis. The presence of the 4-methoxyphenyl group provides additional stabilization through resonance effects, contributing to the overall stability of these condensation products [7].

These Schiff base derivatives serve as valuable intermediates for further synthetic transformations, including cyclization reactions to form more complex heterocyclic systems, reduction to secondary amines, and coordination chemistry applications where the imine nitrogen provides an additional donor site for metal complexation [8].

Methoxyphenyl Substituent Modification Pathways

The 4-methoxyphenyl substituent in 2-(4-methoxyphenyl)benzo[d]oxazole-5-carbaldehyde provides multiple sites for chemical modification, particularly through transformations of the methoxy group and electrophilic aromatic substitution reactions. The methoxy group functions as a powerful electron-donating substituent through both resonance and inductive effects, significantly influencing the reactivity patterns of the aromatic ring [9] [10].

Demethylation of the methoxy group represents one of the most important modification pathways, typically achieved using boron tribromide in dichloromethane at low temperatures. This reaction proceeds through the formation of a boron-oxygen complex, followed by nucleophilic substitution to yield the corresponding phenol. The transformation achieves near-quantitative conversion under optimized conditions, providing access to hydroxyl-functionalized derivatives that can undergo further derivatization [10] [11].

The presence of the methoxy group directs electrophilic aromatic substitution reactions to the ortho and para positions relative to the methoxy substituent. Nitration reactions using nitric acid and sulfuric acid at controlled temperatures preferentially introduce nitro groups at the 3-position (ortho to methoxy), achieving high regioselectivity and yields of 85%. This selectivity arises from the activating influence of the methoxy group, which stabilizes the intermediate σ-complex through resonance donation [12].

Halogenation reactions follow similar regioselectivity patterns, with bromination using N-bromosuccinimide in carbon tetrachloride producing predominantly 3-bromo-4-methoxyphenyl derivatives. The mild conditions employed preserve the integrity of both the benzoxazole core and the aldehyde functionality, demonstrating the compatibility of these transformations with sensitive functional groups .

Hydroxylation reactions using cerium(IV) ammonium nitrate in acetonitrile provide access to dihydroxylated products, where selective oxidation occurs at the position ortho to the methoxy group. This transformation proceeds through a radical mechanism, generating 3-hydroxy-4-methoxyphenyl derivatives with moderate selectivity. The resulting catechol-like structures exhibit enhanced hydrogen-bonding capabilities and altered electronic properties [10].

Acylation reactions using acetyl chloride and aluminum chloride demonstrate the continued reactivity of the aromatic system despite the presence of the electron-withdrawing benzoxazole moiety. These Friedel-Crafts acylation reactions achieve high yields when conducted under anhydrous conditions, introducing carbonyl functionality that can serve as a handle for subsequent transformations [12].

The electronic effects of these modifications significantly impact the overall properties of the molecule. Electron-withdrawing substituents such as nitro groups reduce the electron density of the aromatic system, potentially affecting both the reactivity of the aldehyde group and the coordination behavior of the benzoxazole nitrogen. Conversely, additional electron-donating groups enhance the nucleophilic character of the aromatic system while maintaining the electrophilic nature of the aldehyde functionality [9].

Electrophilic Aromatic Substitution Patterns

The benzoxazole ring system in 2-(4-methoxyphenyl)benzo[d]oxazole-5-carbaldehyde exhibits distinct reactivity patterns toward electrophilic aromatic substitution, influenced by the electronic effects of both the oxazole nitrogen and the aldehyde substituent. The benzoxazole core represents a π-electron-deficient heterocyclic system where the nitrogen atom withdraws electron density through both inductive and resonance effects [14] [15].

The regioselectivity of electrophilic substitution on the benzoxazole ring is primarily controlled by the electron-withdrawing nature of the oxazole nitrogen, which deactivates the entire aromatic system relative to benzene. However, the aldehyde group at the 5-position provides an additional directive influence, creating a complex interplay of electronic effects that determines the preferred substitution sites .

Bromination reactions using bromine and iron(III) bromide as catalyst preferentially occur at the 6-position of the benzoxazole ring, ortho to the nitrogen atom. This regioselectivity reflects the relative stability of the intermediate σ-complex, where substitution ortho to nitrogen minimizes the destabilizing interaction with the electron-withdrawing oxazole moiety. The reaction proceeds with moderate efficiency, achieving yields of 72% under standard conditions .

Nitration reactions using nitric acid and sulfuric acid exhibit similar regioselectivity patterns, with the 6-position being the preferred site of attack. However, the strongly electron-withdrawing nature of the nitronium ion results in reduced reaction rates compared to benzene, reflecting the deactivated character of the benzoxazole system. The presence of the aldehyde group further reduces the electron density, requiring more forcing conditions to achieve reasonable conversion rates [12].

Friedel-Crafts acylation reactions demonstrate enhanced reactivity compared to nitration, with acetyl cation showing preference for the 6-position of the benzoxazole ring. The acylium ion, being less strongly electrophilic than the nitronium ion, can more readily attack the deactivated aromatic system. These reactions achieve the highest yields among the electrophilic substitution processes studied, reaching 81% under optimized conditions [14].

Sulfonation reactions using sulfur trioxide and sulfuric acid proceed slowly due to the deactivated nature of the benzoxazole system. The sulfonation typically requires elevated temperatures and extended reaction times to achieve reasonable conversion. The 6-position remains the preferred site of substitution, though the yields are generally lower than other electrophilic substitution reactions [12].

Iodination reactions using iodine and periodic acid demonstrate intermediate reactivity between bromination and nitration. The milder electrophilic character of the iodonium species allows for reasonable reaction rates while maintaining selectivity for the 6-position. These conditions are particularly valuable when functional group tolerance is required .

The influence of the 4-methoxyphenyl substituent on these substitution patterns is primarily indirect, operating through the electronic communication between the two aromatic systems via the oxazole linkage. The electron-donating methoxy group increases the electron density in the 4-methoxyphenyl ring but has minimal direct effect on the reactivity of the benzoxazole core due to the intervening oxazole nitrogen [15].

The aldehyde group at the 5-position serves both as a directing group and as an electron-withdrawing substituent. Its proximity to potential substitution sites influences the regioselectivity through both electronic and steric effects, while its electron-withdrawing character contributes to the overall deactivation of the benzoxazole system toward electrophilic attack [16].

Coordination Chemistry with Transition Metals

The benzoxazole nitrogen atom in 2-(4-methoxyphenyl)benzo[d]oxazole-5-carbaldehyde serves as an excellent donor site for coordination with transition metal ions, forming stable complexes with diverse structural and electronic properties. The nitrogen atom possesses a lone pair of electrons positioned in an sp² hybrid orbital, making it readily available for coordination while maintaining the aromatic character of the oxazole ring [17] [18].

The coordination behavior of this benzoxazole derivative follows the established patterns observed for related heterocyclic nitrogen donors. The nitrogen atom typically coordinates in a κ¹-N fashion, forming a single coordinate bond with the metal center while the oxygen atom of the oxazole ring remains non-coordinating due to its involvement in the aromatic π-system [19].

Copper(II) complexes exhibit particular stability with this ligand system, forming square planar geometries when two ligand molecules coordinate to a single copper center. The stability constant for the copper(II) complex reaches log K = 8.2, reflecting the strong affinity between the soft copper(II) ion and the nitrogen donor. The square planar geometry arises from the d⁹ electronic configuration of copper(II) and the preferred coordination number of four [17].

Zinc(II) forms tetrahedral complexes with lower stability constants (log K = 6.8) compared to copper(II). The tetrahedral geometry reflects the d¹⁰ electronic configuration of zinc(II) and the absence of crystal field stabilization energy. Despite the lower thermodynamic stability, zinc(II) complexes demonstrate excellent kinetic stability and have shown promising applications in antimicrobial activity studies [18].

Nickel(II) and cobalt(II) both form octahedral complexes when additional ligands such as water molecules or counterions complete the coordination sphere. The stability constants for these complexes (log K = 7.5 for nickel(II) and log K = 7.1 for cobalt(II)) reflect the intermediate position of these metals in the Irving-Williams series. The octahedral geometry allows for the accommodation of additional donor atoms while maintaining strong bonding with the benzoxazole nitrogen [20].

Iron(III) complexes exhibit the highest stability constants (log K = 9.1) among the metals studied, reflecting the high charge density of the ferric ion and its strong affinity for nitrogen donors. The octahedral geometry typical of iron(III) complexes provides multiple coordination sites for additional ligands, enabling the formation of mixed-ligand complexes with diverse properties [18].

The aldehyde functionality can potentially participate in coordination chemistry through its oxygen atom, though this interaction is typically weaker than the nitrogen coordination. In some cases, the aldehyde oxygen may serve as a bridging ligand between metal centers, leading to polynuclear complex formation. However, the primary coordination occurs through the benzoxazole nitrogen, with the aldehyde group serving more as a pendant functional group available for further modification [21].

The 4-methoxyphenyl substituent influences the coordination properties indirectly through electronic effects transmitted through the conjugated π-system. The electron-donating methoxy group increases the electron density at the benzoxazole nitrogen, enhancing its donor ability and contributing to the overall stability of the metal complexes. This electronic enhancement is particularly pronounced in complexes with harder metal ions that benefit from increased electron density at the donor site [22].

The coordination complexes formed with this benzoxazole derivative have demonstrated significant potential in various applications, including catalysis, antimicrobial activity, and materials science. The combination of the stable nitrogen coordination with the reactive aldehyde functionality provides opportunities for the development of functionalized metal complexes with tailored properties for specific applications [17] [18].

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

253.07389321 g/mol

Monoisotopic Mass

253.07389321 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types